molecular formula C20H30N4O2S2 B11451654 12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-morpholin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-morpholin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B11451654
M. Wt: 422.6 g/mol
InChI Key: RRUZZASYTNXAIM-UHFFFAOYSA-N
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Description

12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-morpholin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique structure that includes multiple functional groups such as ethyl, sulfanyl, morpholine, and diazatricyclo

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-morpholin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multiple steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at specific positions.

    Attachment of the sulfanyl group: This can be done through a thiolation reaction.

    Incorporation of the morpholine moiety: This step involves the reaction of an appropriate intermediate with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced at various positions, depending on the reagents used.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the compound with hydrogen added at specific positions.

    Substitution: Compounds with different functional groups replacing the ethyl or methyl groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of its functional groups on biological systems. It may also serve as a lead compound for the development of new drugs.

Medicine

Due to its potential biological activity, this compound could be investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer or infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-morpholin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-piperidin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine: Similar structure but with a piperidine moiety instead of morpholine.

    12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-pyrrolidin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine: Similar structure but with a pyrrolidine moiety instead of morpholine.

Uniqueness

The presence of the morpholine moiety in 12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-morpholin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine distinguishes it from similar compounds. This functional group may impart unique properties, such as increased solubility or specific biological activity.

Properties

Molecular Formula

C20H30N4O2S2

Molecular Weight

422.6 g/mol

IUPAC Name

12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-morpholin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C20H30N4O2S2/c1-4-20(3)12-14-15(13-26-20)28-18-16(14)17(22-19(23-18)27-5-2)21-6-7-24-8-10-25-11-9-24/h4-13H2,1-3H3,(H,21,22,23)

InChI Key

RRUZZASYTNXAIM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)NCCN4CCOCC4)SCC)C

Origin of Product

United States

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